

# An In-depth Technical Guide on the Physicochemical Properties of Amidephrine Hydrochloride

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## Compound of Interest

Compound Name: Amidephrine hydrochloride

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For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the core physicochemical properties of **Amidephrine hydrochloride**, an adrenergic receptor agonist. The information is curated for professionals in research and drug development, with a focus on quantitative data, experimental methodologies, and relevant biological pathways.

## Chemical Identity and Core Properties

**Amidephrine hydrochloride** is the hydrochloride salt of Amidephrine, a synthetic sympathomimetic amine that acts as a selective  $\alpha_1$ -adrenergic receptor agonist.<sup>[1][2][3]</sup> It is a substituted phenethylamine derivative, chemically designated as N-[3-[1-Hydroxy-2-(methylamino)ethyl]phenyl]methanesulfonamide hydrochloride.<sup>[4][5]</sup> Due to its vasoconstrictive properties, it has been used as a topical nasal decongestant for conditions like allergic rhinitis.<sup>[2]</sup>

- Chemical Name: N-[3-[1-Hydroxy-2-(methylamino)ethyl]phenyl]methanesulfonamide hydrochloride
- Synonyms: Amidefrine hydrochloride, MJ 1996<sup>[2][5]</sup>
- CAS Number: 58921-07-6<sup>[1]</sup>

- Molecular Formula:  $C_{10}H_{17}ClN_2O_3S$ [\[1\]](#)
- Structure:
  - SMILES: CNCC(c1cccc(c1)NS(=O)(=O)C)O.Cl[\[4\]](#)
  - InChI: InChI=1S/C10H16N2O3S.ClH/c1-11-7-10(13)8-4-3-5-9(6-8)12-16(2,14)15;/h3-6,10-13H,7H2,1-2H3;1H[\[4\]](#)

The fundamental physicochemical properties of Amidephrine and its hydrochloride salt are summarized below. These parameters are critical for predicting the compound's behavior in biological systems and for formulation development.[\[6\]](#)[\[7\]](#)

Property	Value	Source(s)
Molecular Weight	280.77 g/mol	<a href="#">[1]</a> <a href="#">[4]</a> <a href="#">[8]</a>
Appearance	Crystalline solid	<a href="#">[5]</a>
Melting Point	159-161 °C (for free base)	<a href="#">[5]</a> <a href="#">[9]</a>
pKa	9.1	<a href="#">[5]</a>
9.25 (Strongest Basic)	<a href="#">[10]</a>	
9.91 (Strongest Acidic)	<a href="#">[10]</a>	
Stereochemistry	Racemic ((+/-)-Amidephrine)	<a href="#">[4]</a>

## Experimental Protocols for Property Determination

The accurate determination of physicochemical properties is foundational to drug development. [\[11\]](#)[\[12\]](#) Standardized experimental protocols are employed to ensure data reliability and reproducibility.

The melting point is a key indicator of a substance's purity.[\[13\]](#)[\[14\]](#)

- Methodology: Capillary Method

- **Sample Preparation:** A small amount of the dry, powdered **Amidephrine hydrochloride** is finely ground and packed into a thin-walled glass capillary tube to a height of 2-3 mm.[15] The sample must be well-compacted to ensure even heating.[14]
- **Apparatus:** The capillary tube is placed in a calibrated heating block apparatus (e.g., Mel-Temp) or a Thiele tube with a heating bath.[16] The apparatus contains a high-accuracy thermometer or digital sensor.[14]
- **Heating and Observation:** The sample is heated at a controlled, slow rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.[15]
- **Data Recording:** The melting range is recorded. This begins with the temperature at which the first droplet of liquid appears (onset point) and ends when the entire sample has liquefied (clear point).[14][16] A sharp melting range (0.5-1.0 °C) typically indicates high purity.[16]

Solubility is a critical parameter that influences a drug's absorption and bioavailability.[17][18] The Biopharmaceutics Classification System (BCS) requires solubility determination over a pH range of 1.2 to 6.8.[19]

- **Methodology: Equilibrium Shake-Flask Method**
  - **System Preparation:** An excess amount of **Amidephrine hydrochloride** is added to a series of flasks, each containing a buffer of a specific pH (e.g., pH 1.2, 4.5, and 6.8).[19]
  - **Equilibration:** The flasks are sealed and agitated in a temperature-controlled environment (e.g., a shaker bath at 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solid.[17]
  - **Sample Separation:** After equilibration, the resulting suspension is filtered through a non-adsorptive filter (e.g., 0.45 µm PTFE) to separate the saturated solution from the excess solid.[17][20]
  - **Analysis:** The concentration of dissolved **Amidephrine hydrochloride** in the clear filtrate is quantified using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometry.[20]

- Calculation: The solubility is expressed in units such as mg/mL or mol/L. This process is repeated for each pH condition to establish the pH-solubility profile.[19]

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The ionization constant (pKa) dictates the degree of ionization of a drug at a given pH, which profoundly affects its solubility, permeability, and receptor binding.[21][22][23]

- Methodology: Potentiometric Titration
  - Solution Preparation: A precise amount of **Amidephrine hydrochloride** is dissolved in a suitable solvent, typically purified water or a water-cosolvent mixture.[24]
  - Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH), added in small, known increments.[24]
  - pH Monitoring: A calibrated pH electrode continuously monitors the pH of the solution throughout the titration.[24]
  - Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of this sigmoid curve, which corresponds to the pH at which the compound is 50% ionized.[24] For multi-protic substances, multiple inflection points may be observed.

## Mechanism of Action and Signaling Pathway

Amidephrine functions as a selective agonist for  $\alpha$ 1-adrenergic receptors.[2][3] These receptors are members of the G protein-coupled receptor (GPCR) superfamily and are primarily associated with Gq heterotrimeric G proteins.[25][26]

The activation of  $\alpha$ 1-adrenergic receptors by an agonist like Amidephrine initiates a well-defined intracellular signaling cascade.[27] This pathway is fundamental to the physiological effects mediated by these receptors, such as smooth muscle contraction (vasoconstriction).[26]

- Receptor Binding: Amidephrine binds to and activates the  $\alpha$ 1-adrenergic receptor on the cell surface.

- Gq Protein Activation: The activated receptor catalyzes the exchange of GDP for GTP on the  $\alpha$ -subunit of the associated Gq protein, causing the Gq $\alpha$  subunit to dissociate and become active.[26]
- PLC Activation: The activated Gq $\alpha$  subunit binds to and activates the enzyme Phospholipase C (PLC).[25][28][29]
- Second Messenger Generation: PLC cleaves the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP<sub>2</sub>) into two second messengers: inositol 1,4,5-trisphosphate (IP<sub>3</sub>) and diacylglycerol (DAG).[26][29]
- Calcium Release: IP<sub>3</sub>, being water-soluble, diffuses through the cytosol and binds to IP<sub>3</sub> receptors on the membrane of the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca<sup>2+</sup>) into the cytoplasm.[26][29]
- PKC Activation: DAG remains in the cell membrane and, in conjunction with the elevated Ca<sup>2+</sup> levels, activates Protein Kinase C (PKC).[26]
- Cellular Response: The rise in intracellular Ca<sup>2+</sup> and the activation of PKC lead to the phosphorylation of various downstream proteins, culminating in a specific cellular response, such as the contraction of vascular smooth muscle cells.[27]

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